molecular formula C26H35N3O9 B11935954 1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid

1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid

Cat. No.: B11935954
M. Wt: 533.6 g/mol
InChI Key: XSTJTOKYCAJVMJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cinepazide maleate undergoes various chemical reactions:

    Oxidation: It can undergo oxidation reactions, particularly affecting the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Substitution reactions are common, especially involving the methoxy groups on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild to moderate temperatures and neutral to slightly acidic conditions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Cinepazide maleate has a wide range of applications in scientific research:

Mechanism of Action

Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cinepazide maleate increases the intracellular levels of cAMP, leading to vasodilation . Additionally, it potentiates A2 adenosine receptors, further enhancing its vasodilatory effects .

Comparison with Similar Compounds

Cinepazide maleate can be compared with other vasodilators such as:

    Cinnarizine: Used for the treatment of cerebral and peripheral vascular disorders.

    Flunarizine: Known for its use in preventing migraines and treating vertigo.

    Nicardipine: A calcium channel blocker used for hypertension and angina.

    Nimodipine: Primarily used to treat subarachnoid hemorrhage.

Uniqueness: : Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and A2 adenosine receptor potentiation, which makes it particularly effective in treating cerebrovascular conditions .

Properties

Molecular Formula

C26H35N3O9

Molecular Weight

533.6 g/mol

IUPAC Name

but-2-enedioic acid;1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

XSTJTOKYCAJVMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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